2-(4-Heptylphenyl)-5-octoxypyrimidine

Description

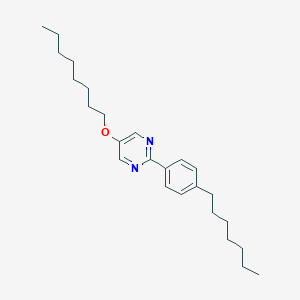

2-(4-Heptylphenyl)-5-octoxypyrimidine is a pyrimidine derivative characterized by a heptyl chain attached to the para position of a phenyl ring (position 2 of the pyrimidine core) and an octyloxy group at position 5 of the pyrimidine ring. Its molecular formula is C25H37N2O, with a molar mass of 381.58 g/mol. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Propriétés

Numéro CAS |

121640-68-4 |

|---|---|

Formule moléculaire |

C25H38N2O |

Poids moléculaire |

382.6 g/mol |

Nom IUPAC |

2-(4-heptylphenyl)-5-octoxypyrimidine |

InChI |

InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |

Clé InChI |

ROUZDYXXSLYRSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |

SMILES canonique |

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |

Synonymes |

2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Chain Length Effects

2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine (C24H36N2O)

- Key Differences : The hexyloxy group is attached to the phenyl ring (vs. heptyl in the target compound), and the octyl chain is at position 5 of the pyrimidine (vs. octyloxy in the target).

- Impact: The shorter alkoxy chain (hexyl vs. The octyl chain (alkyl vs. alkoxy) may decrease polarity, affecting solubility and receptor binding .

5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine (C25H38N2O)

- Key Differences : Substituents are swapped: the heptyl chain is at position 5 of the pyrimidine, while the octyloxy group is on the phenyl ring.

- Impact : The reversed substituent positions alter electronic distribution and steric hindrance. This compound’s molar mass (382.58 g/mol) is slightly higher than the target’s, which may influence crystallization behavior .

N-(4-Heptylphenyl)-maleimide 12 (C17H21NO2)

- Key Differences : A heptylphenyl group is linked to a maleimide core instead of a pyrimidine.

- Impact: In enzymatic studies, the heptylphenyl group enhanced monoacylglycerol lipase (MGL) inhibition (IC50 = 2.12 μM) compared to shorter chains, suggesting that the heptyl group in the target compound could similarly optimize bioactivity .

Functional Group Variations

2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine

- Key Differences : A hydroxyl group replaces the heptyl chain on the phenyl ring.

- Impact : The hydroxyl group increases polarity, improving water solubility but reducing lipid membrane penetration compared to the target’s alkoxy substituents .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (C17H10ClF3N2O)

- Key Differences : Electron-withdrawing groups (chloro, trifluoromethyl) replace alkyl/alkoxy chains.

Physicochemical Properties

| Compound | Molar Mass (g/mol) | logP* | Water Solubility | Key Applications |

|---|---|---|---|---|

| 2-(4-Heptylphenyl)-5-octoxypyrimidine | 381.58 | ~7.2 | Low | Drug design, liquid crystals |

| 2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine | 368.56 | ~6.8 | Moderate | Antibacterial agents |

| 5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine | 382.58 | ~7.5 | Low | Materials science |

| N-(4-Heptylphenyl)-maleimide 12 | 287.35 | ~4.1 | Moderate | Enzyme inhibition |

*logP values estimated using substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.